N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride is a brominated benzothiazole derivative featuring a dimethylaminopropyl substituent and a fluorinated benzamide moiety. The dimethylaminopropyl group may improve solubility and pharmacokinetic properties due to its tertiary amine functionality .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-7-15(21)8-5-13)19-22-16-9-6-14(20)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNJNUFTHMLKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride can be achieved through a multi-step process involving the following key steps:
Formation of the bromobenzo[d]thiazole core: This can be synthesized by reacting 2-aminobenzenethiol with bromine in the presence of a suitable solvent.
Attachment of the dimethylamino propyl chain: This step involves the alkylation of the bromobenzo[d]thiazole core with 3-(dimethylamino)propyl chloride under basic conditions.
Formation of the fluorobenzamide group: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the intermediate from the previous step to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride (): Key Differences: Replaces bromine with chlorine (reducing molecular weight by ~44 Da) and substitutes the 4-fluorobenzamide with a phthalimide-linked acetamide. Impact: Chlorine’s lower atomic weight and electronegativity compared to bromine may alter electronic distribution and binding interactions.
Benzothiazole Derivatives with Heterocyclic Substituents
Compounds from (e.g., 11 , 12a , 12b ) share the benzothiazole core but differ in substituents:
- Compound 11: Features a 4-methylpiperazinyl group instead of the dimethylaminopropyl chain. Impact: The piperazine ring enhances hydrophilicity, which may improve aqueous solubility compared to the tertiary amine in the target compound .
- Compounds 12a–12b : Incorporate methoxyaryl groups (e.g., 3-methoxyphenyl) at the benzothiazole 6-position.
Quinoline-Based Analogs with Dimethylaminopropyl Groups
- SzR-105 (): A quinoline-2-carboxamide derivative with a dimethylaminopropyl chain. Key Differences: The quinoline core replaces benzothiazole, altering π-π stacking and hydrogen-bonding capabilities. Impact: Quinoline’s planar structure may enhance DNA intercalation or kinase inhibition compared to benzothiazole-based compounds .
Data Table: Comparative Analysis of Key Compounds
Functional Group Impact on Bioactivity
- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets compared to chlorine .
- Dimethylaminopropyl vs. Piperazinyl: The tertiary amine in dimethylaminopropyl may facilitate protonation at physiological pH, enhancing membrane permeability over piperazine’s secondary amine .
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C21H25BrClN3OS
- Molecular Weight : 482.9 g/mol
This structure includes a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide have shown effectiveness against various cancer cell lines. A study highlighted that modifications in the benzothiazole structure can enhance anticancer properties by promoting apoptosis and inhibiting cell proliferation in cancer cells such as A431, A549, and H1299 .
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431, A549, H1299 | 1-4 | Induces apoptosis and cell cycle arrest |
| Compound 4i | HOP-92 | Not specified | Targeting specific anti-tumor receptors |
Anti-inflammatory Effects
Benzothiazole derivatives like the one have also been studied for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the inflammatory response . This property suggests potential applications in treating diseases characterized by chronic inflammation.
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : The dimethylamino propyl side chain may enhance binding affinity to cellular receptors involved in growth signaling pathways.
- DNA Interaction : Benzothiazole derivatives often exhibit DNA intercalation properties, disrupting replication processes in rapidly dividing cells.
Case Studies
- In Vitro Studies : A study evaluated the effects of a related benzothiazole derivative on cancer cell lines, demonstrating significant inhibition of cell growth at low micromolar concentrations.
- In Vivo Studies : Animal models treated with benzothiazole derivatives showed reduced tumor sizes compared to controls, indicating potential for therapeutic use.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazol core followed by sequential alkylation and amidation steps. Key parameters include:
- Temperature control : Exothermic reactions (e.g., bromination) require cooling to 0–5°C to prevent side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for the dimethylaminopropyl group .
- Purification : Column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 72 | 88 |
| Alkylation | 3-(dimethylamino)propyl chloride, K₂CO₃, reflux | 65 | 90 |
| Final amidation | 4-fluorobenzoyl chloride, DIPEA, RT | 58 | 95 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR validate the presence of the bromobenzo[d]thiazol moiety (δ 7.8–8.2 ppm for aromatic protons) and dimethylaminopropyl chain (δ 2.2–2.5 ppm for N(CH₃)₂) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm monitor purity, ensuring no residual starting materials (retention time ~12.3 min) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 497.04 (M+H⁺) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Answer :
- Kinase Inhibition : Use ATP-competitive assays (e.g., ADP-Glo™) against kinases like EGFR or VEGFR2, where IC₅₀ values <1 μM suggest therapeutic potential .
- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) against S. aureus and E. coli assess minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation during the bromination step?
- Answer :
- Catalyst optimization : Replace NBS with Selectfluor® in acetonitrile, increasing electrophilic bromination efficiency (yield: 85% vs. 72%) .
- Flow chemistry : Continuous flow reactors reduce reaction time (2 hrs → 20 mins) and improve regioselectivity by precise temperature control .
- Byproduct mitigation : Add scavengers like thiourea to trap excess bromine, reducing halogenated impurities by ~30% .
Q. How should researchers address contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Answer :
- Standardized protocols : Re-evaluate activity under uniform conditions (e.g., 10% FBS in DMEM, 37°C, 48 hrs incubation) to control for assay variability .
- Impurity profiling : Use LC-MS to identify batch-specific contaminants (e.g., dehalogenated byproducts) that may artificially inflate IC₅₀ values .
- Target validation : CRISPR/Cas9 knockout of suspected kinase targets in cell lines clarifies whether observed effects are target-specific .
Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition?
- Answer :
- Molecular docking : Use Schrödinger’s Glide to model binding to EGFR’s ATP pocket; key interactions include H-bonding with Cys773 and hydrophobic contacts with Leu694 .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing thermal stabilization of EGFR in compound-treated lysates .
- Phosphoproteomics : SILAC-based mass spectrometry identifies downstream signaling nodes (e.g., MAPK/ERK) affected by treatment .
Q. How do structural analogs of this compound compare in terms of activity and stability?
- Answer :
- Synthetic analogs : Replace the 6-bromo group with chloro or nitro substituents to modulate electron-withdrawing effects and improve solubility .
- Stability testing : Incubate analogs in simulated gastric fluid (pH 2.0) and human liver microsomes; fluorinated analogs show 2x longer half-life than brominated derivatives .
- Data Table :
| Analog (R-group) | EGFR IC₅₀ (nM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, mins) |
|---|---|---|---|
| 6-Bromo (parent) | 320 | 0.12 | 45 |
| 6-Chloro | 480 | 0.25 | 60 |
| 6-Nitro | 210 | 0.08 | 28 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
